molecular formula C5H9ClN2 B1376235 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride CAS No. 1205544-78-0

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

Cat. No. B1376235
M. Wt: 132.59 g/mol
InChI Key: RNFZFMSJBABMAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a chemical compound with the CAS Number: 1205544-78-0 . It has a molecular weight of 132.59 and its IUPAC name is 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is 1S/C5H8N2.ClH/c6-3-5(4-7)1-2-5;/h1-3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a solid substance . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Potential Antidepressant Properties

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride has been explored in the synthesis of derivatives with potential antidepressant properties. A study conducted by Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated them as potential antidepressants. Several of these derivatives showed more activity than known antidepressants like imipramine and desipramine (Bonnaud et al., 1987).

Synthesis and Crystal Structures in β-Oligopeptides

The compound has been used in the synthesis and study of β-oligopeptides. Abele, Seiler, and Seebach (1999) reported the synthesis of partially and fully protected, and unprotected β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. The study highlighted the ribbon-type arrangement of eight-membered H-bonded rings in these peptides (Abele, Seiler, & Seebach, 1999).

Stereoselective Synthesis in Functionalized Cyclopropanes

Dorizon et al. (1999) utilized the compound in the stereoselective synthesis of highly functionalized cyclopropanes. The study focused on the asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile and its potential as a precursor for methanoamino acids (Dorizon et al., 1999).

Synthesis of Chiral Cyclopropane Units

Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units using 1-(aminomethyl)cyclopropanecarboxylic acid. Their research aimed at synthesizing conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Role in Plant Growth Regulation

Kimpe, Sulmon, and Stevens (1991) explored the synthesis of 1-amino-2,2-dialkylcyclopropanecarboxylic acids from β-chloroaldimines, using 1-(aminomethyl)cyclopropanecarbonitrile. These compounds are precursors for potentially plant growth regulating 1-aminocyclopropanecarboxylic acids (Kimpe, Sulmon, & Stevens, 1991).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention if needed .

properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5(4-7)1-2-5;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZFMSJBABMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735503
Record name 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

CAS RN

1205544-78-0
Record name 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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